5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthetic Pathways and Derivatives
Research on related compounds highlights the broad utility of brominated and ethoxylated derivatives in synthetic chemistry. For instance, the study by Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various bromo-derivatives and their further reactions to produce tertiary amines and 2-hydroxyethylamines, showcasing the versatility of these compounds in synthesizing pharmacologically active molecules (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971). Similarly, Kinoshita et al. (1987) detailed the synthesis of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones from 2-amino-2-thiazoline and acetylene carboxylates, highlighting a pathway that could be relevant for derivatives of the chemical , given their structural similarities (Kinoshita, T., Ueshima, Y., Saitoh, K., Yoshida, Y., & Furukawa, S., 1987).
Pharmacological Activities
Research into structurally similar compounds has indicated potential pharmacological applications. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, suggesting that derivatives of the chemical could also possess similar bioactivities. Their work demonstrates the potential of these compounds in medicinal chemistry, especially as COX inhibitors with significant anti-inflammatory and analgesic activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antimicrobial Applications
D. Sahin et al. (2012) explored the antimicrobial potential of 1,2,4-triazole derivatives containing a morpholine moiety, suggesting that the compound , due to its structural features, may also be applicable in the development of new antimicrobial agents. Their research underlines the significance of incorporating morpholine and other heterocycles into molecules to enhance their antimicrobial efficacy (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This could involve potential applications, ongoing research, and areas where further study is needed.
Please consult a chemistry professional or a reliable database for specific information about this compound. Remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-2-27-14-4-3-5-15-18(14)22-20(29-15)24(9-8-23-10-12-26-13-11-23)19(25)16-6-7-17(21)28-16;/h3-7H,2,8-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKMPPOAWDZXNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride |
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